molecular formula C3HF7O B2428269 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane CAS No. 2356-62-9

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane

Cat. No. B2428269
CAS RN: 2356-62-9
M. Wt: 186.029
InChI Key: UDKWMTKIRQSDHF-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane is a trifluoromethyl compound . It is used as a propellant in aerosol cans and as a transfer agent in the production of polymers .


Molecular Structure Analysis

The molecular formula of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane is C3HF7O . Its molecular weight is 186.0283 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane has a density of 1.5±0.1 g/cm3, a boiling point of -15.2±35.0 °C at 760 mmHg, and a vapor pressure of 3004.9±0.0 mmHg at 25°C . Its enthalpy of vaporization is 22.7±3.0 kJ/mol, and it has a flash point of -51.3±21.8 °C . The compound has an index of refraction of 1.240 and a molar refractivity of 18.7±0.3 cm3 .

Scientific Research Applications

    Fire Suppression Systems (Chemical Engineering and Fire Safety)

    • Results : Effective fire suppression without damaging equipment or leaving residue .

    Heat Transfer Fluids (Thermal Engineering)

    • Results : Enhanced cooling performance and stable operation .

    Solvent for Organic Synthesis (Chemistry)

    • Results : Facilitates efficient synthesis of fluorinated compounds .

    Dielectric Fluid (Electrical Engineering)

    • Results : Improved safety and reliability in electrical systems .

    Cleaning Agent (Materials Science)

    • Results : Clean, residue-free surfaces .

    Environmental Testing (Environmental Science)

    • Results : Insights into air quality, pollutant dispersion, and ventilation patterns .

Safety And Hazards

Specific safety and hazard information for 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane is not provided in the search results. As with all chemicals, appropriate safety precautions should be taken when handling this compound to prevent exposure and potential harm .

properties

IUPAC Name

1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF7O/c4-1(2(5,6)7)11-3(8,9)10/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKWMTKIRQSDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3OCFHCF3, C3HF7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946332
Record name 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane

CAS RN

2356-62-9
Record name 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
JM Hudzik, LR Stoler, JW Bozzelli… - Journal of Chemical & …, 2020 - ACS Publications
Standard enthalpies of formation (Δ f H 298 ), standard entropies (S(T)), and heat capacities (C p (T)) are calculated for dimethyl and ethyl methyl fluorinated ethers, both the parent and …
Number of citations: 5 pubs.acs.org
D Ambrose, C Tsonopoulos… - Journal of Chemical & …, 2009 - ACS Publications
This review is part 11 of a series of contributions by the critical properties group of the previous IUPAC Commission I.2 on Thermodynamics, Subcommittee on Thermodynamic Data and …
Number of citations: 18 pubs.acs.org

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